molecular formula C13H15N3O3S B4841120 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No. B4841120
M. Wt: 293.34 g/mol
InChI Key: IRWYZTWOIJUUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has been studied for its potential applications in various scientific fields. In particular, it has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential therapeutic agent for inflammatory diseases and neurological disorders. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves the inhibition of various signaling pathways. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. These inhibitory effects contribute to the anti-inflammatory, anti-cancer, and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide in lab experiments is its specificity and potency. This compound has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases and neurological disorders. Further studies can elucidate the specific mechanisms by which this compound exerts its anti-inflammatory and neuroprotective effects. Another potential direction is the investigation of its potential as a cancer therapy. Studies can further explore its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, future studies can investigate the potential of this compound as a drug delivery agent, as its chemical properties make it a promising candidate for targeted drug delivery.

properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-19-8-11-15-16-13(20-11)14-12(17)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWYZTWOIJUUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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